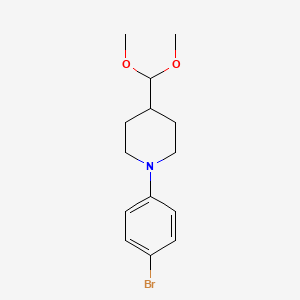
1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of a bromophenyl group and a dimethoxymethyl group attached to the piperidine ring makes this compound unique and of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine typically involves several steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of a reducing agent to form the intermediate 1-(4-bromophenyl)piperidine. This intermediate is then reacted with formaldehyde and methanol under acidic conditions to introduce the dimethoxymethyl group, yielding the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.
Hydrolysis: The dimethoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde or alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor for drug development.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The dimethoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various physiological responses.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-(dimethoxymethyl)piperidine: Similar structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and biological activity.
1-(4-Bromophenyl)-4-(methoxymethyl)piperidine:
1-(4-Bromophenyl)piperidine: Lacks the dimethoxymethyl group, making it less complex and with different reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H20BrNO2 |
|---|---|
Molekulargewicht |
314.22 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-4-(dimethoxymethyl)piperidine |
InChI |
InChI=1S/C14H20BrNO2/c1-17-14(18-2)11-7-9-16(10-8-11)13-5-3-12(15)4-6-13/h3-6,11,14H,7-10H2,1-2H3 |
InChI-Schlüssel |
DSTXKGWPDOBQDY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1CCN(CC1)C2=CC=C(C=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















